Ethyl 5-methyl-2-(methylthio)-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
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Properties
IUPAC Name |
ethyl 5-methyl-2-methylsulfanyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O2S/c1-4-26-14(25)12-9(2)21-15-22-16(27-3)23-24(15)13(12)10-5-7-11(8-6-10)17(18,19)20/h5-8,13H,4H2,1-3H3,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGPXTIWECARAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC(=NN2C1C3=CC=C(C=C3)C(F)(F)F)SC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-methyl-2-(methylthio)-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities.
Chemical Structure and Properties
The compound belongs to the triazolo-pyrimidine class, characterized by a unique heterocyclic structure that contributes to its biological activities. The presence of trifluoromethyl and methylthio groups enhances its pharmacokinetic properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. For instance:
- Cytotoxicity Studies : In vitro assays have shown that related compounds exhibit significant cytotoxicity against various cancer cell lines. For example, a derivative with a similar structure demonstrated an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells and lower values against breast cancer cell lines such as T47D (IC50 = 27.3 μM) .
- Mechanism of Action : The cytotoxic effects are often attributed to the induction of apoptosis and inhibition of cell proliferation pathways. Compounds in this class have been shown to affect signaling pathways involved in cancer progression.
Anti-inflammatory Activity
Inflammation plays a crucial role in cancer progression and other diseases. Triazolo-pyrimidine derivatives have been evaluated for their anti-inflammatory effects:
- Inhibition of COX Enzymes : Some compounds have shown potent inhibition of COX-2 activity, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . These findings suggest potential therapeutic applications in inflammatory diseases.
Pharmacological Studies
A variety of pharmacological activities have been reported for triazolo-pyrimidine derivatives:
- Antiviral Effects : Certain derivatives have demonstrated antiviral properties, particularly against RNA viruses. The mechanism involves interference with viral replication processes .
- Antibacterial Activity : Some compounds exhibit antibacterial effects against pathogenic bacteria, indicating their potential as broad-spectrum antimicrobial agents .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of triazolo-pyrimidine derivatives:
- Synthesis and Evaluation : A study synthesized various substituted triazolo-pyrimidines and assessed their anticancer activity against MCF-7 cells. Notably, compounds showed enhanced potency compared to traditional chemotherapeutics .
- Structure-Activity Relationship (SAR) : Research has outlined the importance of specific substituents on the triazole ring in enhancing biological activity. For instance, modifications at the 4-position significantly influenced cytotoxicity profiles .
Data Summary Table
Scientific Research Applications
Synthesis and Chemical Properties
The compound is synthesized through a series of chemical reactions involving triazole and pyrimidine derivatives. The synthesis typically employs methods such as cyclocondensation and microwave-assisted techniques to enhance yield and purity. The presence of trifluoromethyl and methylthio groups contributes to its unique properties, making it suitable for various applications.
Anticancer Properties
Research indicates that derivatives of triazole compounds exhibit significant anticancer activity. Ethyl 5-methyl-2-(methylthio)-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has shown promise in inhibiting the growth of various cancer cell lines. For instance:
- Inhibition of Polo-like Kinase 1 (Plk1) : Studies have demonstrated that this compound can act as an inhibitor of Plk1, a protein involved in cell division that is often overexpressed in cancer cells. The inhibition of Plk1 leads to apoptosis in cancerous cells, thereby reducing tumor growth .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against several bacterial strains, suggesting potential use as an antimicrobial agent in pharmaceuticals.
Agricultural Applications
In agricultural research, compounds with triazole structures are often explored for their fungicidal properties. This compound may serve as a lead compound for developing new fungicides due to its structural features that enhance biological activity against plant pathogens.
Table: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study published by the National Institutes of Health (NIH), derivatives similar to this compound were tested against human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 μM over a 48-hour exposure period.
Case Study 2: Agricultural Efficacy
A field study assessed the efficacy of triazole-based compounds on crop health. This compound demonstrated notable reduction in fungal infections on treated crops compared to controls.
Q & A
Basic: What are the standard synthetic protocols for this compound?
Answer:
The compound is synthesized via multicomponent reactions (MCRs) using 3-amino-1,2,4-triazole, substituted aldehydes, and ethyl cyanoacetate. Key protocols include:
- Catalytic TMDP in solvent mixtures : Stirring reactants with TMDP (tetramethylpiperidine) in ethanol/water (1:1 v/v) under reflux yields the product in ~92% purity after recrystallization .
- Molten-state TMDP : Reactions at 65°C in TMDP as both solvent and catalyst achieve similar yields (~92%) with simplified catalyst recovery .
Both methods emphasize TMDP's dual role as a catalyst and recyclable medium, though its toxicity requires careful handling .
Basic: How is the compound’s purity and structure validated?
Answer:
Characterization involves:
- NMR spectroscopy : and NMR confirm regiochemistry and substituent positions (e.g., methylthio and trifluoromethylphenyl groups) .
- X-ray crystallography : Resolves dihydro-pyrimidine ring puckering and dihedral angles between fused rings (e.g., 80.94° in related analogues) .
- Elemental analysis : Validates C, H, N, and S content within ±0.4% of theoretical values .
Advanced: How can reaction conditions optimize regioselectivity?
Answer:
Regioselectivity is controlled by:
- Solvent polarity : Polar solvents (e.g., ethanol/water) favor 5-methyl-7-aryl isomers, while ionic liquids promote 7-methyl-5-aryl products .
- Catalyst choice : TMDP enhances cyclization efficiency, but alternative catalysts (e.g., piperidine derivatives) may alter selectivity .
- Temperature : Higher temperatures (65–100°C) improve reaction rates but may reduce selectivity due to side reactions .
Advanced: What strategies enable catalyst recovery and reuse?
Answer:
TMDP is recovered via:
- Aqueous extraction : After reaction completion, water is added to precipitate the product, leaving TMDP in the aqueous phase. The catalyst is reused without purification, maintaining >90% efficiency over 5 cycles .
- Solvent evaporation : TMDP is recycled by removing water under reduced pressure, reducing waste and costs .
Advanced: How to resolve contradictions in reported spectral data?
Answer:
Discrepancies in NMR or melting points arise from:
- Solvent impurities : Ensure solvents (e.g., ethanol) are anhydrous to avoid hydrate formation .
- Crystallization conditions : Slow cooling versus rapid precipitation affects polymorph formation, altering melting points .
- Isomeric mixtures : Use HPLC or TLC to confirm single-regioisomer purity before characterization .
Advanced: What structural features influence biological activity?
Answer:
Structure-activity relationship (SAR) studies highlight:
- Trifluoromethylphenyl group : Enhances lipophilicity and target binding (e.g., tubulin inhibition in anticancer studies) .
- Methylthio substitution : Improves metabolic stability compared to hydroxyl or amino groups .
- Ethyl ester moiety : Critical for cell permeability; hydrolysis to carboxylic acid derivatives reduces activity .
Advanced: How does microwave irradiation improve synthesis?
Answer:
Microwave-assisted MCRs:
- Reduce reaction time : From hours (reflux) to minutes (e.g., 20–30 minutes for dihydrotriazolopyrimidines) .
- Enhance yields : Achieve >90% purity by minimizing side reactions through uniform heating .
- Enable library synthesis : Rapidly generate derivatives for SAR screening by varying aldehydes and amines .
Advanced: What safety protocols are needed for TMDP handling?
Answer:
Due to TMDP’s toxicity:
- Ventilation : Use fume hoods to avoid inhalation .
- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact .
- Waste disposal : Neutralize aqueous TMDP with dilute HCl before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
